molecular formula C15H13NOS2 B5734454 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole

2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B5734454
M. Wt: 287.4 g/mol
InChI Key: QHGNUMUYMCOSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)sulfanyl]-1,3-benzothiazole
  • 2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-1,3-benzothiazole
  • 2-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazole

Uniqueness

2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS2/c1-17-12-8-6-11(7-9-12)10-18-15-16-13-4-2-3-5-14(13)19-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGNUMUYMCOSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.